molecular formula C7H9Cl2NOS B13301168 2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine

2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine

Cat. No.: B13301168
M. Wt: 226.12 g/mol
InChI Key: IXXLNNZFPSXQAL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorothiophene and 2-methoxyethanamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is refluxed for several hours to ensure complete reaction.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The dichlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. For example, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s dichlorinated thiophene ring and methoxyethanamine side chain contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine is unique due to its specific combination of a dichlorinated thiophene ring and a methoxyethanamine side chain. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H9Cl2NOS

Molecular Weight

226.12 g/mol

IUPAC Name

2-(2,5-dichlorothiophen-3-yl)-2-methoxyethanamine

InChI

InChI=1S/C7H9Cl2NOS/c1-11-5(3-10)4-2-6(8)12-7(4)9/h2,5H,3,10H2,1H3

InChI Key

IXXLNNZFPSXQAL-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=C(SC(=C1)Cl)Cl

Origin of Product

United States

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